2-Mercaptothiazole

Heterocyclic synthesis Process chemistry Pharmaceutical intermediates

2-Mercaptothiazole (Thiazoline-2-thione; CAS 5685-05-2) is a low-molecular-weight (117.19 g/mol) heterocyclic thione belonging to the thiazole family, characterized by a five-membered C₃NS₂ ring bearing an exocyclic thione group. It exists predominantly as the thione tautomer in the solid state, forming intermolecularly hydrogen-bonded dimers.

Molecular Formula C3H3NS2
Molecular Weight 117.2 g/mol
CAS No. 5685-05-2
Cat. No. B1225461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Mercaptothiazole
CAS5685-05-2
SynonymsN-acetyl thiazolidinethione
thiazolidinethione
thiazoline-2-thione
Molecular FormulaC3H3NS2
Molecular Weight117.2 g/mol
Structural Identifiers
SMILESC1=CSC(=S)N1
InChIInChI=1S/C3H3NS2/c5-3-4-1-2-6-3/h1-2H,(H,4,5)
InChIKeyOCVLSHAVSIYKLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Mercaptothiazole (CAS 5685-05-2): Procurement-Grade Physicochemical and Structural Baseline for Scientific Sourcing


2-Mercaptothiazole (Thiazoline-2-thione; CAS 5685-05-2) is a low-molecular-weight (117.19 g/mol) heterocyclic thione belonging to the thiazole family, characterized by a five-membered C₃NS₂ ring bearing an exocyclic thione group. It exists predominantly as the thione tautomer in the solid state, forming intermolecularly hydrogen-bonded dimers [1]. Key physicochemical parameters include an experimentally determined melting point of 78–82 °C, a predicted pKa of 8.58 ± 0.20, a predicted LogP of 1.21–1.43, and a density of 1.47 ± 0.1 g/cm³. Solubility is limited to polar organic solvents such as methanol, with an estimated aqueous solubility of approximately 8.44 × 10⁴ mg/L at 25 °C . These properties position 2-mercaptothiazole as a synthetically versatile scaffold, distinct from its benzannulated or amino-substituted analogs in steric profile, electronic character, and hydrogen-bonding capacity.

Why Generic Substitution Fails for 2-Mercaptothiazole: Evidence-Based Differentiation from 2-Aminothiazole, 2-Mercaptobenzothiazole, and In-Class Thiones


In procurement workflows for heterocyclic intermediates, corrosion inhibitors, or metal-complexation ligands, 2-mercaptothiazole is often erroneously grouped with 2-aminothiazole or 2-mercaptobenzothiazole (MBT). However, the presence of the exocyclic thione group in 2-mercaptothiazole—rather than an amino or benzannulated thiol—confers a distinct pKa (~8.58 vs. ~5.28 for 2-aminothiazole [1]), a divergent Metal-binding mode (neutral thione vs. anionic thiolate, dependent on pH), and altered corrosion inhibition ranking (IV, second only to 2-mercapto-5-methylbenzimidazole among a panel of azole inhibitors [2]). Furthermore, the thione sulfur atom enables nucleophilic reactivity in S-alkylation and disulfide formation that is unavailable to the amino analog. Blind substitution with 2-aminothiazole or MBT therefore risks failure in pH-dependent applications, altered metal chelation stoichiometry, and loss of corrosion protection efficiency—as shown quantitatively in the evidence below.

Quantitative Differentiation Evidence for 2-Mercaptothiazole: Head-to-Head Comparison Data for Scientific Selection


Synthetic Yield Advantage: 2-Mercaptothiazole via Acid-Catalyzed Dithiocarbamate Route Outperforms Prior Art Methods by 24–39 Percentage Points

The acid-catalyzed method disclosed in EP0926140 (US5994553) achieves isolated yields of 2-mercaptothiazole ranging from 78.2% to 93.8% (Example 4: 93.8% yield at 98.9% purity), representing a 24–39 percentage-point improvement over prior art methods that yielded only 55% (Bull. Soc. Chim. Fr., 1948) and 70% (Bull. Soc. Chim. Fr., 2863, 1968) [1]. The improved process additionally suppresses polymeric by-product formation, which in earlier methods complicated purification and lowered effective throughput. This yield differential directly impacts the cost-per-kilogram of isolated product for procurement decisions involving large-scale intermediate synthesis.

Heterocyclic synthesis Process chemistry Pharmaceutical intermediates

Corrosion Inhibition Ranking: 2-Mercaptothiazole (IV) Outperforms 2-Mercaptobenzimidazole (II) and 2-Methylbenzimidazole (I) on Steel in Oil-Field Water at pH 5.9

In a four-inhibitor panel evaluated by potentiodynamic polarization on steel in oil-field water (pH 5.9), the binding-constant-based inhibition efficiency order was III (2-mercapto-5-methylbenzimidazole) > IV (2-mercaptothiazole) > II (2-mercaptobenzimidazole) > I (2-methylbenzimidazole) [1]. 2-Mercaptothiazole thus ranks second among the structurally diverse azole inhibitors tested, demonstrating superior efficiency relative to two benzimidazole analogs (II and I). This ranking is derived from adsorption binding constants K extracted via the kinetic-thermodynamic model and Flory-Huggins isotherm fitting, providing a robust cross-class quantitative benchmark for corrosion inhibitor selection.

Corrosion inhibition Oil and gas Mild steel protection

pKa-Mediated Speciation: 2-Mercaptothiazole (pKa ~8.6) Remains Predominantly Neutral at Physiological pH, Unlike 2-Mercaptobenzothiazole (pKa ~7.0) That Partially Ionizes

The predicted pKa of 2-mercaptothiazole is 8.58 ± 0.20 , indicating that at pH 7.4 the compound exists predominantly (>93%) in its neutral thione form (calculated from the Henderson–Hasselbalch equation: 100 / (1 + 10^(7.4 – 8.58)) = ~93.8% neutral). In contrast, 2-mercaptobenzothiazole (MBT) has an experimentally determined pKa of 6.94 ± 0.05 [1] and is approximately 74% ionized to the anionic thiolate at pH 7.4. This speciation difference has direct consequences for membrane permeability (neutral thione more membrane-permeable), metal-binding stoichiometry (neutral vs. anionic donor), and pH-dependent solubility. 2-Aminothiazole, with pKa ~5.28, is predominantly neutral at pH 7.4 but lacks the thione sulfur donor atom altogether, fundamentally altering its coordination chemistry [2].

Physicochemical profiling Ligand speciation Biological assay design

Thione Tautomer-Governed Metal-Binding Geometry: 2-Mercaptothiazole Coordinates as a Neutral S-Donor in Silver(I) Complexes, Distinct from Anionic Thiolate Ligands

In mixed-ligand silver(I) complexes characterized by single-crystal X-ray diffraction, 2-mercaptothiazole (tzdtH) coordinates as a neutral guest molecule via the thione sulfur atom, as demonstrated in the inclusion complex [MnCl(H₂O)(phen)₂]Cl·tzdtH [1]. This neutral-thione coordination mode contrasts with 2-mercaptobenzothiazole (bztzH), which, under the same crystallization conditions, forms a structurally analogous but distinct inclusion complex. Additionally, Kyros et al. (2014) reported that mixed-ligand Ag(I) complexes of 2-mercaptothiazole and triphenylphosphine exhibit binding affinity toward CT-DNA and lipoxygenase, with biological activity modulated by the thione coordination geometry [2]. The neutral S-donor character of 2-mercaptothiazole, governed by its thione tautomeric preference, results in different metal–ligand bond lengths and complex stability compared to anionic thiolate donors derived from 2-mercaptobenzothiazole or aliphatic thiols.

Coordination chemistry Metal complexation Bioinorganic chemistry

Validated Application Scenarios for 2-Mercaptothiazole Based on Quantitative Differentiation Evidence


Large-Scale Pharmaceutical Intermediate Manufacturing Requiring High-Yield Thiazole Scaffold Synthesis

Procurement teams sourcing 2-mercaptothiazole as a key intermediate for drug discovery or agrochemical synthesis should prioritize suppliers employing the acid-catalyzed dithiocarbamate route (EP0926140). This process delivers isolated yields of up to 93.8% with >98% purity [1], enabling a 24–39 percentage-point yield advantage over legacy methods (55–70% yield). The higher throughput per batch directly reduces the cost of goods and minimizes waste-stream processing, making it the economically rational choice for multi-kilogram or pilot-plant-scale campaigns.

Corrosion Inhibitor Formulation for Mild Steel in Acidic Oil-Field Environments

When selecting an azole-based corrosion inhibitor for mild steel exposed to oil-field water at pH ~5.9, 2-mercaptothiazole offers superior binding affinity compared to 2-mercaptobenzimidazole and 2-methylbenzimidazole, ranking second only to the methyl-substituted benzimidazole derivative in a four-inhibitor panel [2]. Its performance advantage is rooted in more favorable adsorption thermodynamics on the steel surface. Formulators can therefore achieve effective inhibition at lower additive concentrations, reducing both chemical cost and potential environmental discharge.

Coordination Chemistry Research Requiring a Neutral Thione S-Donor Ligand with Controllable pH-Dependent Speciation

In the design of metal complexes for catalysis, bioinorganic modeling, or materials science, 2-mercaptothiazole provides a neutral thione S-donor at physiological pH (~94% neutral at pH 7.4), in contrast to 2-mercaptobenzothiazole, which is ~74% ionized to the anionic thiolate . This speciation control enables predictable monodentate S-coordination without introducing anionic charge, as structurally confirmed in Ag(I) and Mn(II) inclusion complexes [3]. Researchers can thus avoid unintended pH-driven ligand speciation artifacts that complicate complex characterization and reproducibility.

Physicochemical Profiling and Biological Assay Development Distinguishing Thione from Thiol Chemotypes

For screening campaigns where the sulfur oxidation state and hydrogen-bonding capacity of the ligand influence target engagement (e.g., adenosine A2A receptor antagonism or enzyme inhibition), 2-mercaptothiazole serves as a distinct thione chemotype. Its predicted LogP of 1.2–1.4 and pKa of ~8.6 define a physicochemical space that is measurably different from both 2-aminothiazole (pKa 5.28, more hydrophilic) and 2-mercaptobenzothiazole (pKa 6.94, partially anionic at assay pH) [4]. Using 2-mercaptothiazole as the parent scaffold in structure–activity relationship (SAR) studies avoids confounding effects arising from unintended ionization or altered lipophilicity, enabling cleaner interpretation of biological data.

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